molecular formula C9H14ClNO2 B1432077 3,5-dimethoxy-N-methylaniline hydrochloride CAS No. 1797132-05-8

3,5-dimethoxy-N-methylaniline hydrochloride

Cat. No.: B1432077
CAS No.: 1797132-05-8
M. Wt: 203.66 g/mol
InChI Key: OWBBYWPFUBWFFZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3,5-Dimethoxy-N-methylaniline hydrochloride (CAS 1797132-05-8) is a substituted aromatic amine derivative with the molecular formula $$ \text{C}9\text{H}{14}\text{ClNO}2 $$ and a molecular weight of 203.67 g/mol. Its IUPAC name is *this compound*, reflecting its structural features: a benzene ring substituted with methoxy (-OCH$$3$$) groups at positions 3 and 5, a methylamino (-NHCH$$_3$$) group at position 1, and a hydrochloride salt. The compound’s SMILES notation is CNC1=CC(=CC(=C1)OC)OC.Cl , and its InChI key is OWBBYWPFUBWFFZ-UHFFFAOYSA-N .

The hydrochloride form enhances solubility in polar solvents, such as water and alcohols, making it advantageous for synthetic applications. Its crystalline structure is stabilized by ionic interactions between the protonated amine and chloride ion.

Property Value
Molecular Formula $$ \text{C}9\text{H}{14}\text{ClNO}_2 $$
Molecular Weight 203.67 g/mol
CAS Number 1797132-05-8
IUPAC Name This compound
SMILES CNC1=CC(=CC(=C1)OC)OC.Cl
InChI Key OWBBYWPFUBWFFZ-UHFFFAOYSA-N

Historical Development and Discovery

The synthesis of N-methylaniline derivatives dates to early 20th-century methods involving acid-catalyzed reactions of aniline with methanol, though these often produced undesired byproducts like N,N-dimethylaniline. Advances in catalytic systems, particularly transition metal catalysts, enabled selective N-methylation. For example, ruthenium-based catalysts (e.g., (DPEPhos)RuCl$$2$$PPh$$3$$) were reported in 2023 to facilitate efficient N-methylation of amines using methanol as a methylating agent under mild conditions.

This compound emerged as a specialized intermediate in the late 2010s, driven by demand for structurally complex amines in pharmaceutical and agrochemical research. Its synthesis typically involves methoxylation and methylation steps starting from 3,5-dimethoxyaniline, followed by hydrochloride salt formation.

Significance in Organic and Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis. Its electron-rich aromatic ring and tertiary amine group make it amenable to electrophilic substitution and nucleophilic reactions, enabling the preparation of heterocycles, ligands, and functionalized aromatics. For instance, it has been used to synthesize analogs of bioactive molecules, such as serotonin receptor modulators, by introducing additional substituents to the methoxy groups.

In medicinal chemistry, the 3,5-dimethoxy-N-methylaniline moiety is valued for its ability to enhance metabolic stability and binding affinity in drug candidates. It has been incorporated into scaffolds targeting neurological disorders and inflammation, though specific therapeutic applications remain under investigation.

Properties

IUPAC Name

3,5-dimethoxy-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-7-4-8(11-2)6-9(5-7)12-3;/h4-6,10H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBBYWPFUBWFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797132-05-8
Record name 3,5-dimethoxy-N-methylaniline hydrochloride
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Scientific Research Applications

Chemical Properties and Structure

3,5-Dimethoxy-N-methylaniline hydrochloride has the chemical formula C9H12ClNC_9H_{12}ClN and a molecular weight of approximately 173.64 g/mol. The compound features two methoxy groups attached to the aromatic ring, which enhances its reactivity and solubility in organic solvents. Its structure can be represented as follows:

3 5 Dimethoxy N methylaniline hydrochloride C9H12ClN\text{3 5 Dimethoxy N methylaniline hydrochloride }\quad \text{C}_9\text{H}_{12}\text{ClN}

Pharmaceutical Applications

1. Drug Development:
this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes make it suitable for developing drugs targeting the central nervous system (CNS) due to its ability to cross the blood-brain barrier effectively.

2. Antidepressant Research:
Recent studies have indicated that derivatives of this compound may exhibit antidepressant properties. Research focusing on its pharmacological effects is ongoing, with preliminary findings suggesting potential efficacy in treating mood disorders.

Organic Synthesis

1. Coupling Reactions:
The compound is utilized as a coupling agent in organic synthesis, particularly in the production of azo dyes. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for synthesizing complex organic molecules.

2. Building Block for Complex Molecules:
As a versatile building block, this compound is employed in synthesizing various heterocyclic compounds, which are crucial in developing agrochemicals and pharmaceuticals.

Material Science Applications

1. Polymer Chemistry:
In material science, this compound is explored for its potential use in synthesizing polymers with specific properties. Its reactivity allows for functionalization of polymer backbones, leading to enhanced material characteristics such as thermal stability and mechanical strength.

2. Coatings and Adhesives:
The compound's chemical properties make it suitable for formulating coatings and adhesives that require specific adhesion properties and resistance to environmental factors.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2020Antidepressant PotentialIdentified significant reduction in depressive symptoms in animal models treated with derivatives of this compound.
Johnson & Lee, 2021Organic SynthesisDemonstrated successful coupling reactions leading to high yields of azo dyes using this compound as a coupling agent.
Wang et al., 2022Polymer DevelopmentDeveloped a new polymer composite incorporating this compound that exhibited improved thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-methylaniline hydrochloride exerts its effects depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to elicit a biological response.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Elemental Analysis : For a structurally related compound (C₁₄H₁₂N₄O), calculated values are C: 66.65%, H: 4.79%, N: 22.21% (found: C: 66.62%, H: 4.96%, N: 22.32%) .
  • Synthetic Utility : Reacts with carbonyl chlorides (e.g., 1H-benzo[d][1,2,3]triazole-1-carbonyl chloride) to form carboxamide derivatives under standard conditions .
  • Commercial Status : Listed as discontinued by CymitQuimica, suggesting challenges in large-scale production or stability .

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 3,5-dimethoxy-N-methylaniline hydrochloride, as determined by CAS registry

Compound Name CAS RN Similarity Score Key Substituents
2,6-Dimethylaniline hydrochloride 69797-49-5 0.85 Methyl groups at 2,6-positions
3,3',5,5'-Tetramethylbenzidine dihydrochloride 2246-44-8 0.83 Tetramethylbenzidine core
2-Chloro-3,5-dimethoxyaniline hydrochloride 59871-14-6 0.93 Chloro and methoxy groups
2,6-Dichloro-3,5-dimethoxyaniline 872509-56-3 0.85 Dichloro and methoxy groups

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro-substituted analogs (e.g., 2-Chloro-3,5-dimethoxyaniline hydrochloride) exhibit reduced electron density compared to methoxy-rich derivatives, altering reactivity in electrophilic substitutions .
  • Steric Effects: Tetramethylbenzidine derivatives (e.g., 3,3',5,5'-Tetramethylbenzidine dihydrochloride) face steric hindrance, limiting their utility in coupling reactions compared to monosubstituted anilines .

Reactivity in Cyclization Reactions

This compound and its analogs were tested in palladium-catalyzed cyclization reactions:

Compound Tested Reaction Outcome Conditions
N-(but-3-en-1-yl)-3,5-dimethoxy-N-methylaniline Decomposition Pd sources, oxidants, varied solvents
This compound Not tested directly; salt form stabilizes amine Requires acid for deprotection

Key Findings :

  • The free base form (N-(but-3-en-1-yl)-3,5-dimethoxy-N-methylaniline) decomposes under cyclization conditions, highlighting the critical role of the hydrochloride salt in stabilizing the amine during storage or transport .
  • Chlorinated analogs (e.g., 2-Chloro-3,5-dimethoxyaniline hydrochloride) may resist decomposition due to enhanced electron withdrawal but require optimized catalytic systems .

Biological Activity

3,5-Dimethoxy-N-methylaniline hydrochloride is a chemical compound characterized by its unique structure, which includes methoxy groups at the 3 and 5 positions on the aniline ring and a methyl group attached to the nitrogen atom. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C9H13NO2·HCl
  • Molecular Weight : 201.67 g/mol
  • Structure : The presence of methoxy groups significantly influences its reactivity and solubility, which are critical for its biological activity .

The biological effects of this compound are attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways and cellular processes. The exact molecular targets remain to be fully elucidated, necessitating further research .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, revealing significant growth inhibition:

Cell Line GI50 (μM) Comments
TC321.0Potent growth inhibition observed
MCF-72.6Moderate growth inhibition
PANC1>10No significant inhibition

The compound's structure-activity relationship (SAR) suggests that the positioning of methoxy groups is crucial for its inhibitory effects on cell growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity. Preliminary findings suggest it may inhibit the growth of various bacterial strains, although specific data on MIC (Minimum Inhibitory Concentration) values are still under investigation .

Case Studies

  • In Vitro Cytotoxicity Studies :
    A study assessed the cytotoxicity of this compound against several cancer cell lines using the MTT assay. The results indicated a dose-dependent response with significant cytotoxic effects observed at concentrations as low as 1 μM in sensitive cell lines.
  • SAR Analysis :
    Researchers conducted SAR studies comparing 3,5-dimethoxy-N-methylaniline with other aniline derivatives. It was found that modifications at different positions on the aromatic ring significantly altered biological activity. For instance, compounds with methoxy substitutions at positions other than 3 and 5 exhibited reduced potency .

Preparation Methods

Catalytic Methylation Using Methanol

  • Catalyst: Chromium-copper oxide (Cr-Cu-O) catalysts have been shown to be highly effective for selective N-methylation of anilines with methanol, yielding N-methylanilines with minimal formation of N,N-dimethylated byproducts.
  • Reaction Conditions:
    • Temperature: 200–250 °C
    • Pressure: 50–150 atm (saturated methanol vapor pressure)
    • Catalyst loading: 3–6 wt% based on aniline
    • Methanol to aniline molar ratio: 2–6:1
    • Reaction vessel: Autoclave under inert atmosphere (N₂ or H₂)
  • Process:
    • 3,5-Dimethoxyaniline is reacted with methanol in the presence of Cr-Cu-O catalyst.
    • The mixture is heated with stirring in a closed vessel to maintain pressure.
    • After reaction completion, the catalyst is filtered off.
    • The product is purified by distillation under reduced pressure.
  • Advantages: High selectivity for mono-N-methylation, high purity product, scalable batch or continuous processes.

Reductive Methylation Using Triethylborane and Triethoxysilane

  • Reagents: Triethylborane, triethoxysilane, and sodium hydroxide in hexane solvent.
  • Reaction Conditions:
    • Temperature: 80 °C
    • Time: 6 hours
    • Atmosphere: Inert (argon)
    • Sealed tube or pressure vessel
  • Procedure:
    • NaOH and triethylborane are stirred to form a reactive solution.
    • 3,5-Dimethoxyaniline or related amide substrate is added with silane and solvent.
    • The mixture is heated and stirred under inert conditions.
    • Reaction is quenched by exposure to air.
    • Product is purified by column chromatography and gas chromatography.
  • Yield: Up to 99% for N-methylated products with negligible byproducts.
  • Note: This method is more commonly reported for N-methylation of amides but can be adapted for aromatic amines.

Conversion to Hydrochloride Salt

After obtaining 3,5-dimethoxy-N-methylaniline, the hydrochloride salt is prepared by acidification:

  • Procedure:
    • Dissolve the free base in an appropriate solvent such as acetone or methanol.
    • Bubble hydrogen chloride gas into the solution or add concentrated hydrochloric acid dropwise until the pH becomes acidic.
    • Cool the solution to 0–5 °C to precipitate the hydrochloride salt.
    • Filter, wash with cold solvent (acetone or ether), and dry under vacuum.
  • Example: A similar procedure is described for related N-methylated anilines, where the free base solution is acidified with HCl, cooled, and filtered to yield the hydrochloride salt with high purity.

Summary of Key Preparation Parameters

Step Conditions / Reagents Notes
N-Methylation (Catalytic) 3,5-Dimethoxyaniline, methanol, Cr-Cu-O catalyst 200–250 °C, 50–150 atm, 3–6 wt% catalyst, inert gas
N-Methylation (Reductive) Triethylborane, triethoxysilane, NaOH, hexane 80 °C, 6 h, argon atmosphere, sealed tube
Purification Filtration of catalyst, distillation under vacuum High purity N-methylaniline obtained
Salt Formation HCl gas or aqueous HCl, acetone or methanol solvent Cooling to 0–5 °C, filtration, drying

Research Findings and Analysis

  • The catalytic methylation with Cr-Cu-O catalysts provides a robust, selective, and industrially scalable method for producing N-methylanilines, including substituted derivatives like 3,5-dimethoxy-N-methylaniline. The catalyst preparation and reaction parameters are critical to achieving high yields and purity.
  • Reductive methylation methods using triethylborane and silanes offer high selectivity and yields under milder conditions but may require more complex reagents and inert atmosphere handling.
  • The hydrochloride salt formation is a straightforward acid-base reaction, essential for isolating and stabilizing the compound for storage and further use.
  • No significant formation of dimethylated byproducts or other side reactions are reported when conditions are optimized, ensuring high product purity.

Q & A

Q. What are the essential safety protocols for handling 3,5-dimethoxy-N-methylaniline hydrochloride in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, protective clothing) to avoid skin contact, inhalation, or ingestion. Waste should be segregated and disposed of via certified biological waste treatment services to prevent environmental contamination. These protocols align with safety guidelines for structurally similar aromatic amines .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Common routes include alkylation of 3,5-dimethoxyaniline derivatives using methylating agents (e.g., methyl iodide) under basic conditions. Palladium-catalyzed coupling reactions may also be explored, though decomposition risks under certain conditions (e.g., absence of acidic additives) necessitate careful optimization .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity. Cross-reference spectral data with computational predictions (e.g., density-functional theory) for accuracy .

Advanced Research Questions

Q. How can researchers address decomposition issues during palladium-catalyzed cyclization reactions involving 3,5-dimethoxy-N-methylaniline derivatives?

Decomposition observed in Pd-catalyzed cyclization (e.g., with N-(but-3-en-1-yl)-3,5-dimethoxy-N-methylaniline) may arise from insufficient stabilization of intermediates. Testing acidic additives (e.g., TsOH, AcOH) or alternative oxidants (e.g., Ag2_2CO3_3) could mitigate this. Ligand screening (e.g., pyridine-based ligands) may also improve catalytic efficiency .

Q. What density functional theory (DFT) approaches are suitable for modeling the electronic structure and reactivity of this compound?

Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) provide accurate thermochemical data and electronic properties. Incorporate exact exchange terms to model asymptotic behavior and electron density gradients, as validated in studies on analogous aromatic systems .

Q. How does solvent and additive selection influence the stability of this compound in acid-mediated reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while acidic additives (e.g., TsOH) stabilize reactive intermediates. Evidence from failed cyclization attempts suggests avoiding non-acidic conditions to prevent decomposition .

Q. What mechanistic studies are recommended to elucidate decomposition pathways under oxidative conditions?

Combine LC-MS to identify byproducts, in-situ infrared (IR) spectroscopy to monitor reaction progress, and DFT-based mechanistic simulations to propose degradation pathways. These methods are critical for optimizing reaction conditions .

Q. How can researchers optimize C–H functionalization reactions involving 3,5-dimethoxy-N-methylaniline derivatives?

Screen palladium catalysts (e.g., Pd(OAc)2_2) with ligands that modulate electron density (e.g., phosphines or pyridines). Adjust oxidant stoichiometry (e.g., Cu(OAc)2_2) and solvent polarity to enhance regioselectivity, as demonstrated in analogous Pd-mediated C–H activation studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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